![molecular formula C19H22N2O4S B2996345 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide CAS No. 922137-00-6](/img/structure/B2996345.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and it is a major target for antipsychotic drugs .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding and activating the receptor. This inhibition can alter the neurotransmission of dopamine, leading to changes in the transmission of signals in the brain .
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can help to regulate dopamine neurotransmission in the brain . This can have a variety of effects at the molecular and cellular level, potentially helping to treat disorders related to dopamine dysregulation. For instance, it could be used to treat central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine family, characterized by a unique structure that includes an ethyl group, an oxo group, and a sulfonamide moiety. Its molecular formula is C20H22N2O3S . The specific arrangement of functional groups contributes to its diverse biological activities.
Histone Deacetylase Inhibition
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as inhibitors of histone deacetylases (HDACs) . HDACs are crucial for regulating gene expression and have been implicated in cancer progression. By inhibiting these enzymes, the compound may influence cellular processes such as apoptosis and differentiation .
Antigiardial Activity
In addition to HDAC inhibition, related compounds have shown significant antigiardial activity against Giardia duodenalis, suggesting potential therapeutic applications in treating parasitic infections . This highlights the compound's versatility in targeting multiple biological pathways.
Case Studies
- Cancer Research : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the modulation of HDAC activity, leading to altered gene expression profiles conducive to cancer cell death .
- Infectious Diseases : Investigations into the antigiardial properties revealed that this compound effectively reduced Giardia viability in vitro. The compound's mechanism involved disruption of the parasite's metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Unique Features |
---|---|---|
4-Methyl-N-(10-methyl-11-oxo-dibenz[b,f][1,4]oxazepin) | Structure | Exhibits different methyl substitution patterns affecting biological activity |
5-Chloro-N-(11-hydroxy-dibenz[b,f][1,4]oxazepin) | Structure | Chlorine substitution may enhance lipophilicity |
3-Bromo-N-(10-propyl-dibenz[b,f][1,4]oxazepin) | Structure | Bromine may influence receptor binding profiles |
The unique combination of ethyl and oxo groups in this compound distinguishes it from these analogs by potentially offering unique mechanisms of action or enhanced selectivity against specific targets .
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21-16-7-5-6-8-18(16)25-17-10-9-14(11-15(17)19(21)22)20-26(23,24)12-13(2)3/h5-11,13,20H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKCVKRVZBCWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。